molecular formula C13H10O5 B14678797 (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate CAS No. 33777-42-3

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate

Cat. No.: B14678797
CAS No.: 33777-42-3
M. Wt: 246.21 g/mol
InChI Key: VXIKPSLGUZSZPG-UHFFFAOYSA-N
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Description

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C13H10O5. It is a derivative of pyran and benzoate, featuring a hydroxyl group and a ketone group on the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate typically involves the reaction of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid with benzyl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The mixture is refluxed, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology

In biological research, this compound has been studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is beneficial in the study of aging and related diseases .

Medicine

In medicinal chemistry, this compound has shown potential as an anti-diabetic agent. Studies have demonstrated its ability to lower blood glucose levels in diabetic models, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. For instance, its anti-diabetic effects are attributed to its ability to activate insulin receptors and enhance glucose uptake in cells. Additionally, its antioxidant properties are due to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

33777-42-3

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(5-hydroxy-4-oxopyran-2-yl)methyl benzoate

InChI

InChI=1S/C13H10O5/c14-11-6-10(17-8-12(11)15)7-18-13(16)9-4-2-1-3-5-9/h1-6,8,15H,7H2

InChI Key

VXIKPSLGUZSZPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC(=O)C(=CO2)O

Origin of Product

United States

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